molecular formula C12H20ClNS B1471535 Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride CAS No. 1864074-63-4

Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B1471535
CAS No.: 1864074-63-4
M. Wt: 245.81 g/mol
InChI Key: WKNOVQSEAPQNNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for MXE involves the reaction of 5-methylthiophen-2-ylmethanamine with cyclohexyl bromide followed by hydrochloric acid treatment to yield the hydrochloride salt form .


Molecular Structure Analysis

MXE’s molecular structure comprises a cyclohexyl ring , a 5-methylthiophen-2-yl group , and an amine functional group . The hydrochloride salt contributes to its solubility and stability .


Physical And Chemical Properties Analysis

  • Stability : MXE is relatively stable but may degrade under extreme conditions .

Scientific Research Applications

Catalytic Activities

Cyclohexyl(5-methylthiophen-2-yl)methanamine, as a ligand in copper complexes, has been explored for its catalytic applications. These complexes have demonstrated significant catalytic activities in asymmetric Henry reactions, resulting in moderate to high yields with notable enantiomeric excesses. The study highlighted the potential of these complexes in catalysis, especially in reactions sensitive to chiral environments, showcasing their utility in synthetic organic chemistry (Jaewon Cho, G. Lee, S. Nayab, J. Jeong, 2015).

Schiff Base Synthesis

In medicinal chemistry, derivatives of cyclohexyl(5-methylthiophen-2-yl)methanamine have been synthesized as Schiff bases for potential anticonvulsant agents. These compounds, resulting from condensation reactions with various aryl aldehydes or ketones, have shown promising activity in seizure protection models. This application underlines the role of cyclohexyl(5-methylthiophen-2-yl)methanamine derivatives in developing new therapeutic agents (S. Pandey, R. Srivastava, 2011).

Photophysical Properties

The photophysical properties of methylthiophenyl derivatives, including those related to cyclohexyl(5-methylthiophen-2-yl)methanamine, have been studied for their unique luminescence characteristics. These investigations provide insights into the potential applications of these compounds in materials science, particularly in the development of novel luminescent materials (Soyeon Kim, Nam Gi Cho, Nam-Duk Kim, G. Kwon, Jun-Gill Kang, Y. Sohn, I. Kim, 2021).

Mechanism of Action

MXE acts as an NMDA receptor antagonist , similar to ketamine. It binds to the NMDA receptor, resulting in dissociation from its ligand, glutamate. This leads to altered perception, analgesia, and dissociation from the external environment .

Safety and Hazards

  • Health Risks : Prolonged use may lead to bladder and kidney damage .

Properties

IUPAC Name

cyclohexyl-(5-methylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS.ClH/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10;/h7-8,10,12H,2-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOVQSEAPQNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride
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Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride
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Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride
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Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride
Reactant of Route 5
Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride
Reactant of Route 6
Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride

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